Enhanced Lipophilicity (LogP 4.47) vs. Mono-Iodinated Analog (LogP 3.47): Implications for Membrane Permeability and Purification
2-Bromo-6-iodo-4-(trifluoromethyl)aniline exhibits a calculated LogP of 4.47 . In contrast, its structurally similar analog, 2-iodo-4-(trifluoromethyl)aniline, which lacks the bromine substituent, has a LogP of 3.47 [1]. This difference of approximately one LogP unit translates to a theoretical 10-fold increase in lipophilicity and a correspondingly higher predicted membrane permeability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.47 (calculated) |
| Comparator Or Baseline | 2-Iodo-4-(trifluoromethyl)aniline: 3.47 (calculated) |
| Quantified Difference | Δ LogP = +1.00 |
| Conditions | In silico prediction using standard algorithms (e.g., ACD/Labs, ChemAxon) |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion in cell-based assays and simplified purification via reverse-phase chromatography due to increased retention times [3].
- [1] BOC Sciences. 2-Iodo-4-(trifluoromethyl)aniline (CAS 163444-17-5). Retrieved from https://buildingblock.bocsci.com/2-iodo-4-trifluoromethyl-aniline-cas-163444-17-5-item-5-198547.html. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
